molecular formula C25H20O B8657958 Diphenyl-(2-phenylphenyl)methanol CAS No. 6326-62-1

Diphenyl-(2-phenylphenyl)methanol

Cat. No. B8657958
CAS RN: 6326-62-1
M. Wt: 336.4 g/mol
InChI Key: XXFFNQQXIZQCOA-UHFFFAOYSA-N
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Patent
US07462405B2

Procedure details

9,9-diphenylfluorene was prepared from α,α-diphenyl-2-biphenylmethanol by the following method. To a solution of the starting carbinol (0.50 g, 1.49 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (10 mL). After refluxing for 1 hour, the reaction was cautiously neutralized by the addition of aqueous NaHCO3. The mixture was then extracted with Et2O (2×100 mL) that was subsequently washed with additional H2O (100 mL) and brine, dried over MgSO4 and concentrated to white solid (0.47 g, 99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:9]2[C:10]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:11][CH:12]=[CH:13][CH:14]=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:1]1([C:7]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=3[C:10]3[C:9]2=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C=1C(=CC=CC1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C=1C(=CC=CC1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with Et2O (2×100 mL) that
WASH
Type
WASH
Details
was subsequently washed with additional H2O (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.